molecular formula C16H24N2S B5878106 1-Cycloheptyl-3-(2-phenylethyl)thiourea

1-Cycloheptyl-3-(2-phenylethyl)thiourea

Cat. No.: B5878106
M. Wt: 276.4 g/mol
InChI Key: ZDJIVOYTTMIHIB-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(2-phenylethyl)thiourea is an organosulfur compound with the molecular formula C₁₆H₂₄N₂S. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-3-(2-phenylethyl)thiourea typically involves the reaction of cycloheptylamine with phenylethyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Cycloheptylamine+Phenylethyl isothiocyanateThis compound\text{Cycloheptylamine} + \text{Phenylethyl isothiocyanate} \rightarrow \text{this compound} Cycloheptylamine+Phenylethyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial solvents and catalysts may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfur atom under mild conditions.

Major Products

Scientific Research Applications

1-Cycloheptyl-3-(2-phenylethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. The compound may also interact with cellular membranes and disrupt normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Cycloheptyl-3-(2-phenylethyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-Cycloheptyl-3-(2-phenylethyl)thiocarbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

1-Cycloheptyl-3-(2-phenylethyl)thiourea is unique due to its specific combination of cycloheptyl and phenylethyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cycloheptyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c19-16(18-15-10-6-1-2-7-11-15)17-13-12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJIVOYTTMIHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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